

(RS)-Minesapride in IBS-C: A Technical Guide to Early-Phase Clinical Data

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Compound of Interest

Compound Name: (RS)-Minesapride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for **(RS)-Minesapride**, a novel 5-HT4 receptor partial agonist, in the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). The document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological and procedural pathways to offer a thorough resource for drug development professionals.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, efficacy, and safety data from Phase 1 and Phase 2 clinical trials of minesapride.

Table 1: Phase 1 Pharmacokinetic and Safety Data in Healthy Volunteers

Parameter	Young Subjects (single 40 mg dose)	Elderly Subjects (single 40 mg dose)
Pharmacokinetics		
Cmax (ng/mL)	2117.5	2302.1
Half-life (approx. hours)	7	7
Safety		
Serious Adverse Events	None Observed	None Observed
Most Common Adverse Event	Diarrhea	Diarrhea

Data from an open-label, single-dose study in 12 young and 12 elderly Japanese subjects.[\[1\]](#)

Table 2: Efficacy Data from a 4-Week Phase 2a Study in IBS-C Patients

Efficacy Endpoint	Placebo	Minesapride 12 mg	Minesapride 40 mg
Change from Baseline in Weekly CSBMs (Week 4)	-	Greater than Placebo	P = 0.040 vs Placebo
Improvement in Abdominal Symptoms Score	-	-	Improved
Decrease in Overall IBS Severity Index Score	-	P = 0.048 vs Placebo	P < 0.001 vs Placebo

Data from a double-blind, placebo-controlled study in 171 patients with Rome III-defined IBS-C in Japan.[\[2\]](#)[\[3\]](#)

Table 3: Efficacy Data from a 12-Week Phase 2b Study in IBS-C Patients

Efficacy Endpoint	Placebo (n=103)	Minesapride 10 mg (n=103)	Minesapride 20 mg (n=104)	Minesapride 40 mg (n=101)
FDA Composite Responder Rate	13.6% (14/103)	13.6% (14/103)	19.2% (20/104)	14.9% (15/101)
Stricter Composite Responder Rate ($\geq 9/12$ weeks)	-	-	-	P < 0.05 vs Placebo
Change from Baseline in SBM Frequency (Week 12)	0.84 \pm 0.20	1.33 \pm 0.19	1.45 \pm 0.19	1.89 \pm 0.20 (P < 0.001 vs Placebo)

Data from a double-blind, placebo-controlled, dose-finding study in 411 patients with Rome IV-defined IBS-C.[4][5]

Table 4: Safety Data from Phase 2 Studies in IBS-C Patients

Adverse Event Profile	4-Week Study (Pooled Minesapride vs. Placebo)	12-Week Study
Treatment-Emergent AEs	55.0% vs 60.0%	-
Most Common Adverse Event	Diarrhea (42.9% vs 37.1%)	Mild Diarrhea

Data from two separate Phase 2 clinical trials.[2][3][4]

Experimental Protocols

Phase 1 Study in Healthy Volunteers

A Phase 1, open-label, single-dose study was conducted to evaluate the pharmacokinetics and safety of minesapride.[1]

- Participants: The study enrolled 12 healthy young and 12 healthy elderly Japanese subjects.
[\[1\]](#)
- Intervention: A single oral dose of 40 mg of minesapride was administered in a fasted state.
[\[1\]](#)
- Pharmacokinetic Analysis: Plasma concentrations of minesapride were measured at various time points to determine the maximum concentration (Cmax) and half-life. Metabolite profiles in plasma and urine were also analyzed.[\[1\]](#)
- Safety Assessment: Safety was monitored through the recording of adverse events (AEs).[\[1\]](#)

Phase 2a Clinical Trial (4-Week Study)

This was a double-blind, placebo-controlled Phase 2 study to assess the efficacy and safety of minesapride in patients with IBS-C.[\[2\]](#)[\[3\]](#)

- Participants: 171 patients with Rome III-defined IBS-C were recruited across 33 centers in Japan.[\[2\]](#)[\[3\]](#)
- Randomization and Intervention: Patients were randomly assigned to receive either placebo or minesapride at doses of 1, 4, 12, or 40 mg, administered once daily for 4 weeks.[\[2\]](#)[\[3\]](#)
- Efficacy Endpoints: The primary outcome measures included:
 - Change from baseline in the weekly frequency of complete spontaneous bowel movements (CSBMs).[\[2\]](#)[\[3\]](#)
 - Improvement in abdominal symptoms.[\[2\]](#)[\[3\]](#)
 - Change in the overall score of the Japanese version of the IBS Severity Index (IBSSI-J).[\[2\]](#)[\[3\]](#)
- Safety Assessment: Adverse events were recorded throughout the study.[\[2\]](#)[\[3\]](#)

Phase 2b Clinical Trial (12-Week Study)

A double-blind, placebo-controlled, dose-finding study was conducted to further evaluate the efficacy and safety of minesapride in IBS-C patients.[4][5]

- Participants: 411 patients with Rome IV-defined IBS-C were enrolled.[4][5]
- Randomization and Intervention: Patients were randomized to receive placebo or minesapride at doses of 10, 20, or 40 mg per day for 12 weeks.[4][5]
- Primary Efficacy Endpoint: The primary endpoint was the Food and Drug Administration (FDA) composite responder rate. A responder was defined as a patient who experienced an increase of one or more CSBMs from baseline and a $\geq 30\%$ improvement from baseline in the weekly average of worst abdominal pain score, both in the same week for at least 6 out of the 12 weeks.[4][5]
- Secondary Efficacy Endpoints: A stricter composite endpoint (response for ≥ 9 out of 12 weeks) and the change in spontaneous bowel movement (SBM) frequency were also assessed.[4]
- Safety Assessment: The incidence and severity of adverse events were monitored.[4]

Irritable Bowel Syndrome Severity Index (IBSSI-J)

The Japanese version of the Irritable Bowel Syndrome Severity Index (IBSSI-J) is a validated instrument for assessing the severity of IBS.[6][7][8] It consists of five items, each rated on a 100-point visual analog scale:

- Severity of abdominal pain[8]
- Frequency of abdominal pain[8]
- Intensity of abdominal distention[8]
- Dissatisfaction with bowel habits[8]
- Interference with quality of life[8]

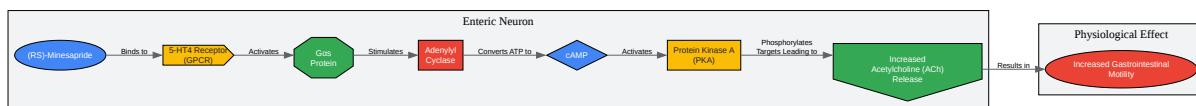
The total score ranges from 0 to 500, with higher scores indicating greater severity. Severity levels are categorized as:

- Mild: 75 - 174[8]
- Moderate: 175 - 299[8]
- Severe: 300 - 500[8]

Signaling Pathways and Experimental Workflows

(RS)-Minesapride Mechanism of Action: 5-HT4 Receptor Signaling

Minesapride is a partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[2][3] The binding of minesapride to the 5-HT4 receptor, a G-protein coupled receptor on enteric neurons, initiates a signaling cascade that is believed to underlie its prokinetic effects.

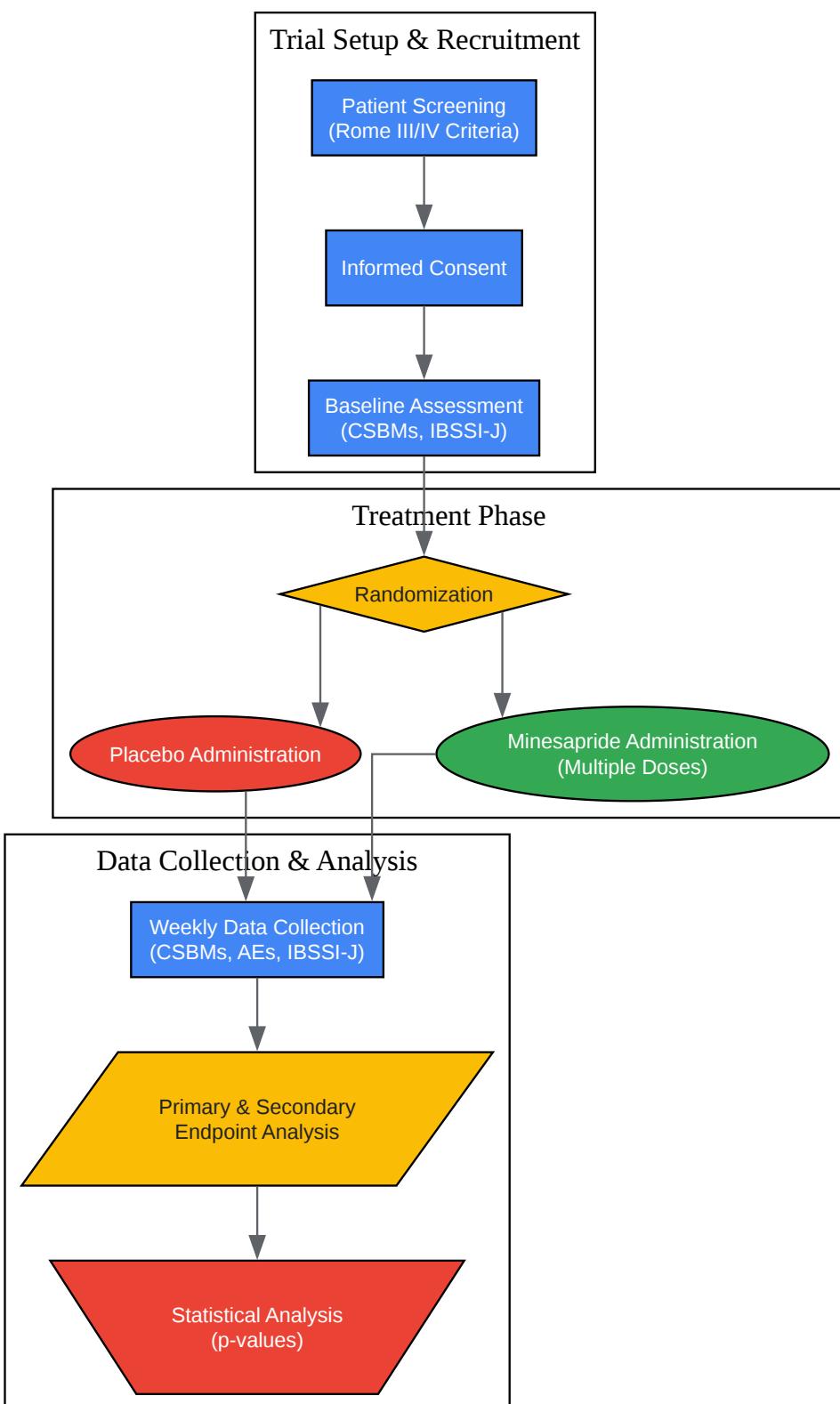


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Minesapride's 5-HT4 receptor signaling cascade.

Experimental Workflow for a Phase 2 Clinical Trial

The following diagram illustrates a generalized workflow for the Phase 2 clinical trials of minesapride, from patient recruitment to data analysis.



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Generalized workflow of a Phase 2 clinical trial.

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